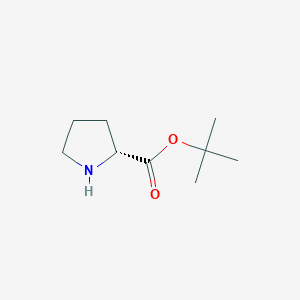

(R)-tert-Butyl pyrrolidine-2-carboxylate

Übersicht

Beschreibung

(R)-tert-Butyl pyrrolidine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

H-D-PRO-OTBU, also known as tert-butyl (2R)-pyrrolidine-2-carboxylate or ®-tert-Butyl pyrrolidine-2-carboxylate, is a chemical compound used in the synthesis of various pharmaceuticals It is known that such compounds are often used in the synthesis of peptides and proteins, suggesting that its targets could be specific amino acid sequences within these larger molecules .

Mode of Action

The mode of action of H-D-PRO-OTBU involves its role as a building block in the synthesis of peptides and proteins . It is used as a protective agent for the Fmoc protecting group in the process of amino ester hydrolysis . This allows for the selective deprotection of esters to create solid-phase peptide synthesis (SPPS) ready amino acids .

Biochemical Pathways

The biochemical pathways affected by H-D-PRO-OTBU are those involved in peptide and protein synthesis . By acting as a protective agent during amino ester hydrolysis, H-D-PRO-OTBU enables the creation of SPPS-ready amino acids, which can then be used to build peptides and proteins .

Pharmacokinetics

As a compound used in the synthesis of peptides and proteins, it is likely that its bioavailability and pharmacokinetic profile would depend on the specific context of its use .

Result of Action

The result of H-D-PRO-OTBU’s action is the creation of SPPS-ready amino acids, which can then be used in the synthesis of peptides and proteins . This can have various downstream effects depending on the specific peptides or proteins being synthesized.

Action Environment

The action of H-D-PRO-OTBU is influenced by the conditions under which peptide synthesis occurs . Factors such as temperature, pH, and the presence of other reactants can all impact the efficacy and stability of H-D-PRO-OTBU in its role as a protective agent during amino ester hydrolysis .

Biologische Aktivität

(R)-tert-Butyl pyrrolidine-2-carboxylate is a chiral compound characterized by its five-membered nitrogen-containing pyrrolidine ring and a tert-butyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and utility in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₁₈N O₂

- Molecular Weight : 170.25 g/mol

- Structure : The compound features a pyrrolidine ring, which contributes to its reactivity and biological properties.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction and catalytic activity. This property is crucial in designing inhibitors for various therapeutic targets.

- Signal Modulation : It can modulate receptor activity by altering signaling pathways through receptor binding, which may influence cellular responses such as proliferation and apoptosis.

- Cellular Interaction : As a proline derivative, it interacts with cellular components, influencing processes like gene expression and metabolic pathways.

Biological Activities

The biological activities of this compound include:

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have shown promising results against human leukemia and breast cancer cell lines, with IC50 values indicating significant potency .

- Neuroprotective Effects : Research suggests that certain derivatives may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on human acute lymphoblastic leukemia (CEM) cells. The results indicated that several derivatives exhibited IC50 values below 10 µM, demonstrating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 5.0 | CEM |

| Derivative B | 8.5 | MCF-7 |

| Doxorubicin | 15.0 | CEM |

Case Study 2: Neuroprotective Potential

In another study focusing on neuroprotection, this compound was tested for its ability to mitigate oxidative damage in neuronal cell cultures. The findings indicated a reduction in markers of oxidative stress when treated with the compound, suggesting its potential application in neurodegenerative disease therapies .

Comparative Analysis

Comparative studies with similar compounds reveal that this compound possesses unique properties that enhance its biological activity:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate | 0.89 | Contains an oxo group, altering reactivity |

| Pyrrolidine-2-carboxamide hydrochloride | 0.94 | Exhibits enzyme inhibition properties |

Eigenschaften

IUPAC Name |

tert-butyl (2R)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJBXZIKXFOMLP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.